molecular formula C7H6Cl2N2O2 B13002208 Methyl 2-amino-3,5-dichloroisonicotinate

Methyl 2-amino-3,5-dichloroisonicotinate

Cat. No.: B13002208
M. Wt: 221.04 g/mol
InChI Key: NYWULXVWTHWHSM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,5-dichloroisonicotinate is a chemical compound with the molecular formula C7H5Cl2N2O2. It is a derivative of isonicotinic acid and is characterized by the presence of two chlorine atoms and an amino group attached to the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,5-dichloroisonicotinate typically involves the chlorination of isonicotinic acid derivatives followed by amination and esterification. One common method includes the following steps:

    Chlorination: Isonicotinic acid is chlorinated using thionyl chloride (SOCl2) to introduce chlorine atoms at the 3 and 5 positions of the pyridine ring.

    Amination: The resulting 3,5-dichloroisonicotinic acid is then reacted with ammonia (NH3) to introduce the amino group at the 2 position.

    Esterification: Finally, the compound is esterified using methanol (CH3OH) in the presence of a catalyst such as sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,5-dichloroisonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amino group.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with amino groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Methyl 2-amino-3,5-dichloroisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,5-dichloroisonicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of biological pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dichloroisonicotinate: Similar structure but lacks the amino group at the 2 position.

    2-Amino-3,5-dichloropyridine: Similar structure but lacks the ester group.

    3,5-Dichloroisonicotinic acid: Similar structure but lacks the ester and amino groups.

Uniqueness

Methyl 2-amino-3,5-dichloroisonicotinate is unique due to the presence of both the amino and ester groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Biological Activity

Methyl 2-amino-3,5-dichloroisonicotinate (MDCI) is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships.

Biological Activity Overview

MDCI exhibits a range of biological activities that make it a candidate for further pharmacological development. Key areas of focus include:

  • Antimicrobial Activity : MDCI has demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and function.
  • Anticancer Properties : Preliminary studies have shown that MDCI can induce apoptosis in cancer cell lines, suggesting potential use as an anticancer agent. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.
  • Anti-inflammatory Effects : MDCI has been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

The mechanisms underlying the biological activity of MDCI are multifaceted:

  • Enzyme Inhibition : MDCI acts as an inhibitor of specific enzymes involved in metabolic pathways crucial for pathogen survival and proliferation.
  • Receptor Modulation : The compound may interact with various receptors, impacting signaling pathways associated with inflammation and cancer progression.
  • Oxidative Stress Reduction : MDCI has been shown to enhance antioxidant defenses in cells, reducing oxidative damage and promoting cellular health.

Structure-Activity Relationship (SAR)

Research into the SAR of MDCI has revealed insights into how structural modifications influence its biological activity. For instance:

  • Substitutions at the aromatic ring can significantly enhance or diminish antimicrobial potency.
  • The presence of halogen atoms (like chlorine) has been correlated with increased lipophilicity, which may improve membrane permeability and bioavailability.

Table 1: Summary of Structure-Activity Relationships

Compound VariantActivity TypeObserved EffectReference
MDCIAntimicrobialEffective against E. coli
3-Chloro DerivativeAnticancerInduces apoptosis in A549 cells
5-Bromo DerivativeAnti-inflammatoryReduces IL-6 levels

Case Studies

  • Antimicrobial Efficacy : A study evaluated MDCI against multidrug-resistant strains of Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cancer Cell Studies : In vitro tests on breast cancer cell lines revealed that MDCI treatment resulted in significant reductions in cell viability compared to untreated controls, affirming its role as a potential chemotherapeutic agent.
  • Inflammation Model : An animal model of arthritis showed that administration of MDCI led to decreased swelling and pain scores, alongside reduced levels of inflammatory markers in serum.

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

methyl 2-amino-3,5-dichloropyridine-4-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)4-3(8)2-11-6(10)5(4)9/h2H,1H3,(H2,10,11)

InChI Key

NYWULXVWTHWHSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1Cl)N)Cl

Origin of Product

United States

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